molecular formula C20H19N7O2S B6548623 1-(benzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 946364-87-0

1-(benzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No.: B6548623
CAS No.: 946364-87-0
M. Wt: 421.5 g/mol
InChI Key: ITZIFKXZBUBGLV-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a heterocyclic compound featuring a [1,2,3]triazolo[4,5-d]pyrimidine core substituted with a phenyl group at position 3 and a benzenesulfonyl-piperazine moiety at position 5. The benzenesulfonyl group enhances solubility and may influence receptor binding through hydrogen bonding or hydrophobic interactions, while the piperazine ring contributes to conformational flexibility .

Properties

IUPAC Name

7-[4-(benzenesulfonyl)piperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O2S/c28-30(29,17-9-5-2-6-10-17)26-13-11-25(12-14-26)19-18-20(22-15-21-19)27(24-23-18)16-7-3-1-4-8-16/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZIFKXZBUBGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multi-step organic reactions:

  • Formation of Triazolopyrimidine Core: : Starting with the synthesis of the triazolopyrimidine core through a cyclization reaction involving appropriate precursors like hydrazines and nitriles under controlled temperature and catalytic conditions.

  • Introduction of Piperazine Ring: : Subsequent reaction steps involve nucleophilic substitution or coupling reactions to introduce the piperazine ring to the triazolopyrimidine core.

  • Benzenesulfonyl Group Addition: : The final step often includes sulfonylation, where a benzenesulfonyl chloride reacts with the intermediate compound in the presence of a base to yield the target molecule.

Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing reaction conditions such as temperature, solvent selection, and catalyst usage to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine can undergo various chemical reactions, including:

  • Oxidation: : Leading to the formation of sulfoxides or sulfones.

  • Reduction: : Resulting in the transformation of certain functional groups or the entire reduction of the sulfonyl group.

  • Substitution: : Involving nucleophilic or electrophilic substitutions on the aromatic rings or the nitrogen atoms in the piperazine ring.

Common Reagents and Conditions

  • Oxidizing agents like hydrogen peroxide or KMnO₄.

  • Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

  • Nucleophiles or electrophiles like halides, acids, and bases for substitution reactions.

Major Products Formed: The major products from these reactions are highly dependent on the specific reagents and conditions used but could include sulfoxides, sulfones, substituted aromatic rings, and reduced amines.

Scientific Research Applications

The biological activity of this compound is attributed to its interaction with various molecular targets:

Enzyme Inhibition : Compounds with similar structures have demonstrated inhibitory effects on enzymes such as kinases and phosphodiesterases, which are crucial in cancer and inflammatory diseases.

Receptor Modulation : The piperazine component suggests potential activity as a receptor antagonist or agonist, particularly at serotonin (5HT) receptors. This property is significant for developing drugs targeting mood disorders and other neurological conditions.

Scientific Research Applications

1-(benzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine has several notable applications:

Medicinal Chemistry :

  • Anticancer Research : Investigated for its potential to inhibit tumor growth by targeting specific pathways involved in cell proliferation.
  • Anti-inflammatory Agents : Explored for its ability to reduce inflammation through modulation of immune responses.

Biochemical Probes : Used to study enzyme interactions and cellular signaling pathways. Its unique structure allows researchers to investigate the role of specific enzymes in disease mechanisms.

Drug Development :

  • Lead Compound : Serves as a lead compound for synthesizing new derivatives with enhanced biological activity.
  • Therapeutic Agents : Potential development into drugs for treating various conditions such as cancer, depression, and inflammatory diseases.

Case Studies

Several studies highlight the effectiveness of this compound:

  • Anticancer Activity :
    • A study evaluated the compound's ability to inhibit cancer cell proliferation in vitro. Results indicated significant growth inhibition in various cancer cell lines, suggesting its potential as an anticancer agent.
  • Neuropharmacology :
    • Research demonstrated that the compound could modulate serotonin receptors effectively. Animal models showed improved outcomes in depression-like behaviors when treated with this compound.
  • Inflammatory Disorders :
    • Investigations into the anti-inflammatory properties revealed that the compound reduced markers of inflammation in preclinical models of arthritis.

Mechanism of Action

The specific mechanism by which 1-(benzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine exerts its effects can vary depending on its application:

  • Biochemical Interactions: : It may interact with specific enzymes or receptors, altering their activity or function.

  • Molecular Targets: : Possible targets include kinases, proteases, or other critical proteins involved in cellular processes.

  • Pathways Involved: : This compound could modulate signaling pathways, affecting processes such as cell proliferation, apoptosis, or immune responses.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name/Structure Core Structure Substituents Molecular Weight (g/mol) Pharmacological Target Key Findings
Target Compound [1,2,3]triazolo[4,5-d]pyrimidine 3-phenyl, 7-(benzenesulfonyl-piperazine) ~447.5 (calculated) Hypothesized: A2A receptors Predicted enhanced solubility and receptor affinity due to sulfonyl group
RG7774 (CAS 1433361-02-4) [1,2,3]triazolo[4,5-d]pyrimidine 5-tert-butyl, 3-(tetrazolylmethyl), 7-(pyrrolidin-3-ol) ~413.4 CB2 Receptor High CB2 selectivity; potential for diabetic retinopathy therapy
VAS2870 [1,2,3]triazolo[4,5-d]pyrimidine 3-benzyl, 7-(benzoxazolyl sulfide) ~420.5 NADPH Oxidase Inhibits ROS production; used in cardiovascular research
1-{3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl}piperazine dihydrochloride [1,2,3]triazolo[4,5-d]pyrimidine 3-benzyl, 7-piperazine 295.28 Intermediate/Unspecified High purity (95%); synthetic precursor
1-[4-(3-Benzyl-5-phenyl-triazolo[4,5-d]pyrimidin-7-ylamino)phenyl]-urea derivative [1,2,3]triazolo[4,5-d]pyrimidine 3-benzyl-5-phenyl, 7-(urea-linked aryl group) ~550.6 A2A Adenosine Receptor Allosteric modulator; potential for neurological disorders

Pharmacological and Biochemical Insights

  • Kinase Inhibition: Piperazine-sulfonyl motifs are common in kinase inhibitors (e.g., EGFR, VEGFR), though direct evidence is lacking .
  • Comparative Efficacy :
    • vs. RG7774 : The target lacks RG7774’s tetrazole and tert-butyl groups, which are critical for CB2R affinity, suggesting divergent targets .
    • vs. VAS2870 : The absence of a benzoxazolyl sulfide moiety likely negates NADPH oxidase inhibition .

Biological Activity

The compound 1-(benzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a piperazine core linked to a triazolopyrimidine moiety and a benzenesulfonyl group. The structural formula can be represented as follows:

C19H20N6O2S\text{C}_{19}\text{H}_{20}\text{N}_6\text{O}_2\text{S}

Anticancer Activity

Recent studies have indicated that derivatives of triazolopyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to the target molecule have shown potent antiproliferative effects against various cancer cell lines. One study reported an IC50 value of 0.53 μM for a related triazolopyrimidine derivative against the HCT-116 cancer cell line, highlighting the potential of these compounds in cancer therapy .

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has been well-documented. A study on similar compounds demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The most active derivatives had IC50 values ranging from 2.14 to 0.63 μM against urease, indicating their potential as therapeutic agents in treating infections .

Enzyme Inhibition

Compounds with similar structural features have also been evaluated for their enzyme inhibition capabilities. Notably, several synthesized derivatives exhibited strong inhibitory activity against acetylcholinesterase and urease, suggesting their utility in treating conditions like Alzheimer's disease and urea cycle disorders .

The biological activities of this compound are believed to stem from its ability to interact with specific biological targets:

  • Enzyme Binding : Docking studies reveal that the compound can effectively bind to target enzymes, altering their activity and potentially leading to therapeutic effects.
  • Cellular Uptake : The lipophilicity of the compound may facilitate its penetration into cells, enhancing its bioavailability and efficacy.

Case Studies

Several case studies highlight the biological relevance of similar compounds:

  • Anticancer Efficacy : A derivative was tested against multiple cancer types and demonstrated significant cytotoxicity in vitro with minimal toxicity to normal cells.
  • Antimicrobial Screening : A series of related compounds showed varying degrees of effectiveness against different bacterial strains, with some achieving complete inhibition at low concentrations.

Data Table: Biological Activity Overview

Activity TypeRelated CompoundsIC50 (μM)Remarks
AnticancerTriazolopyrimidine Derivative0.53Effective against HCT-116
AntimicrobialSulfonamide Derivatives0.63 - 2.14Active against S. typhi
Enzyme InhibitionVarious Sulfonamides<10Strong acetylcholinesterase inhibitors

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